1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide
Description
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-31-18-4-3-16(13-19(18)32-2)7-10-24-22(30)17-8-11-28(12-9-17)20-5-6-21(27-26-20)29-15-23-14-25-29/h3-6,13-15,17H,7-12H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMHJGOGJQGFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its antiproliferative effects, antimicrobial activity, and influence on cytokine release.
Chemical Structure and Properties
The compound features a triazole ring and a piperidine moiety, which are known for their diverse biological activities. The presence of the 3,4-dimethoxyphenethyl group is particularly noteworthy as it may enhance the lipophilicity and biological activity of the compound.
Antiproliferative Activity
Recent studies have investigated the antiproliferative effects of various triazole derivatives similar to our compound. For instance, derivatives of 1,2,4-triazole have shown promising results against cancer cell lines. In a study evaluating compounds with similar structures, certain derivatives exhibited IC50 values indicating significant inhibitory effects on cell proliferation in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results suggest that modifications to the triazole structure can lead to enhanced anticancer properties.
Cytokine Release Modulation
The influence of this class of compounds on cytokine production has also been studied. In vitro experiments demonstrated that certain triazole derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). For example, compounds in a related study decreased TNF-α levels by approximately 44–60% at higher concentrations . This anti-inflammatory activity is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.
| Cytokine | Control Levels | Treated Levels (50 µg/mL) |
|---|---|---|
| TNF-α | High | Reduced by 44–60% |
| IL-6 | High | Significantly reduced |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been extensively documented. Compounds similar to our target have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can significantly influence this activity; for instance, compounds with certain aliphatic acids demonstrated enhanced antibacterial properties compared to those lacking such groups .
Case Studies
In a recent case study focusing on novel triazole derivatives:
- Compounds with dual functionalities (both antimicrobial and antiproliferative) were synthesized.
- The most effective compounds were identified based on their structure–activity relationships (SAR), highlighting the importance of specific functional groups in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related molecules from the provided evidence.
Table 1: Structural and Functional Comparison
Key Findings:
Heterocyclic Core Variations The target compound’s pyridazine core distinguishes it from pyrazolo[3,4-b]pyridine () and pyrimido[4,5-d]pyrimidinone (). Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyridine derivatives . Triadimefon () uses a butanone scaffold with a triazole group, emphasizing its role in fungicidal activity rather than human therapeutic targets .
Substituent Impact
- The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to the pyrrolidinyl-pyrimidine substituent in ’s cyclopenta[c]pyridazine analog. This could influence blood-brain barrier penetration or target selectivity .
- The pyrazolo[3,4-b]pyridine derivative () incorporates a phenyl group, which may enhance stacking interactions with aromatic residues in enzyme binding sites .
However, triadimefon’s chlorophenoxy group directs it toward fungal CYP51 inhibition, whereas the target’s dimethoxyphenethyl group may align with human kinase targets . Both the target compound and ’s pyrimido[4,5-d]pyrimidinone derivative feature acrylamide or carboxamide groups, which are common in covalent kinase inhibitors (e.g., ibrutinib) .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Compound | Compound | Triadimefon |
|---|---|---|---|---|
| LogP (Predicted) | Moderate (~3.5) | High (~4.2) | Moderate (~2.8) | Low (~1.9) |
| Hydrogen Bond Donors | 2 | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 8 | 9 | 6 | 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
